molecular formula C13H16ClNO4 B2801727 5-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]-2-methoxybenzamide CAS No. 1919550-23-4

5-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]-2-methoxybenzamide

Cat. No.: B2801727
CAS No.: 1919550-23-4
M. Wt: 285.72
InChI Key: NJGHLYLUNJQOME-UHFFFAOYSA-N
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Description

5-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]-2-methoxybenzamide is a useful research compound. Its molecular formula is C13H16ClNO4 and its molecular weight is 285.72. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Receptor Binding Activities

One area of research involves the synthesis and evaluation of derivatives of 5-chloro-2-methoxybenzamides for their binding affinity to specific receptors, such as serotonin-3 (5-HT3) receptors. These studies aim to discover new therapeutic agents by modifying the chemical structure to enhance receptor binding and antagonistic activity. For example, Kuroita et al. (1996) synthesized a series of 3-substituted 5-chloro-2-methoxybenzamides, evaluating their binding affinity to 5-HT3 receptors, indicating potential applications in designing drugs targeting these receptors (Kuroita, Sakamori, & Kawakita, 1996).

Pharmacological Evaluation

Other studies focus on the pharmacological evaluation of these compounds, assessing their potential as therapeutic agents. The synthesis of novel derivatives and their evaluation for various pharmacological activities, such as anticonvulsant or bactericidal effects, highlights the versatility of these compounds in drug development. For instance, Faizi et al. (2017) designed and synthesized 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives, evaluating them as anticonvulsant agents, showcasing the therapeutic potential of such derivatives (Faizi et al., 2017).

Structural and Molecular Modeling Studies

Research also extends to the structural analysis and molecular modeling of these compounds to understand their interaction mechanisms and improve their design. Galal et al. (2018) explored the molecular structure and absolute configuration of 5-chloro-2-methoxy-N-phenylbenzamide derivatives, utilizing X-ray diffraction and DFT calculations to provide insights into their structural configurations and potential interactions (Galal, Shalaby, Abouelsayed, Ibrahim, Al-Ashkar, & Hanna, 2018).

Properties

IUPAC Name

5-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c1-18-11-3-2-9(14)6-10(11)12(16)15-7-13(17)4-5-19-8-13/h2-3,6,17H,4-5,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGHLYLUNJQOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.